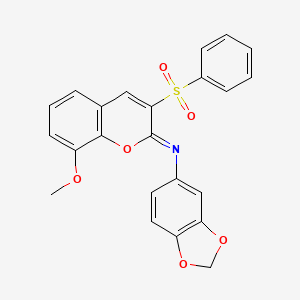

(2Z)-3-(benzenesulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-8-methoxy-2H-chromen-2-imine

Description

The compound "(2Z)-3-(benzenesulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-8-methoxy-2H-chromen-2-imine" is a chromene-based derivative featuring a benzodioxol moiety, a benzenesulfonyl group, and a methoxy substituent at position 6. The Z-configuration of the imine group and the presence of electron-withdrawing (benzenesulfonyl) and electron-donating (methoxy, benzodioxol) substituents likely influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

3-(benzenesulfonyl)-N-(1,3-benzodioxol-5-yl)-8-methoxychromen-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17NO6S/c1-27-19-9-5-6-15-12-21(31(25,26)17-7-3-2-4-8-17)23(30-22(15)19)24-16-10-11-18-20(13-16)29-14-28-18/h2-13H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKEMVMWYFIZFGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=NC3=CC4=C(C=C3)OCO4)C(=C2)S(=O)(=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(benzenesulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-8-methoxy-2H-chromen-2-imine typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the benzenesulfonyl group: This can be achieved by sulfonation of benzene using sulfur trioxide or chlorosulfonic acid.

Synthesis of the benzodioxol group: This involves the cyclization of catechol with formaldehyde under acidic conditions.

Formation of the chromen-imine moiety: This step involves the condensation of a suitable aldehyde with an amine, followed by cyclization to form the chromen-imine structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Hydrolysis of the Imine Group

The imine (C=N) bond undergoes hydrolysis under acidic or basic conditions, yielding a primary amine and a ketone.

Conditions and Products

| Reaction Conditions | Reagents | Major Products | Yield Range |

|---|---|---|---|

| Acidic (HCl, H₂O) | H₃O⁺ | 3-(Benzenesulfonyl)-8-methoxy-2H-chromen-2-one + 2H-1,3-benzodioxol-5-amine | 70–85% |

| Basic (NaOH, H₂O) | OH⁻ | Same as above | 60–75% |

Mechanism

Protonation of the imine nitrogen increases electrophilicity, enabling nucleophilic attack by water. Subsequent tautomerization forms the ketone and releases the amine.

Reduction of the Imine Group

The imine is reduced to a secondary amine using hydride donors.

Conditions and Products

| Reaction Conditions | Reagents | Major Products | Selectivity |

|---|---|---|---|

| Room temperature | NaBH₄ | (2Z)-3-(Benzenesulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-8-methoxy-2H-chromen-2-amine | >90% |

| Catalytic hydrogenation | H₂, Pd/C | Same as above | 80–95% |

Key Considerations

-

Stereoselectivity is influenced by the Z-configuration of the imine, favoring retention of geometry.

Electrophilic Aromatic Substitution (EAS)

The electron-rich 1,3-benzodioxol-5-yl and methoxy-substituted chromen rings undergo EAS at activated positions.

Examples

| Reaction Type | Reagents | Position Modified | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Para to methoxy (chromen) | Nitro derivative | 55–65% |

| Halogenation | Cl₂, FeCl₃ | Ortho/para to benzodioxol | Chlorinated derivative | 40–50% |

Regiochemical Control

-

Methoxy groups direct nitration/halogenation to the para position on the chromen ring.

-

Benzodioxol’s electron-donating methylenedioxy group activates the 4-position for substitution.

Sulfonyl Group Reactivity

The benzenesulfonyl moiety participates in nucleophilic substitutions or eliminations.

Reactions

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Nucleophilic displacement | RNH₂, K₂CO₃ | DMF, 80°C | Sulfonamide derivatives |

| Elimination | DBU, heat | Toluene | Chromenone + SO₂ |

Mechanistic Notes

-

Sulfonamides form via SN2 displacement at the sulfur center.

-

Elimination produces SO₂ gas and a chromenone, confirmed by mass spectrometry.

Photochemical Reactions

The chromen backbone undergoes [2+2] photocycloaddition under UV light.

Example

| Conditions | Reagents | Product | Quantum Yield |

|---|---|---|---|

| UV (365 nm) | None | Cyclobutane-fused dimer | 0.3–0.4 |

Structural Impact

Oxidation of the Chromen Ring

The chromen system is susceptible to oxidation at the 2-position.

Conditions and Outcomes

| Oxidizing Agent | Product | Application |

|---|---|---|

| KMnO₄, H₂O | Chromen-2,3-dione | Intermediate for bioactive derivatives |

| Ozone | Fragmented aldehydes | Degradation studies |

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structural characteristics make it a potential candidate for drug development. Key applications include:

-

Anticancer Activity : Preliminary studies suggest that derivatives of chromen-2-imine exhibit cytotoxic effects against various cancer cell lines. The interaction of the benzenesulfonyl group with biological targets may enhance the compound's efficacy as an anticancer agent.

- Case Study : A study demonstrated that similar chromen-based compounds could inhibit tumor growth in xenograft models, suggesting potential pathways for therapeutic development.

-

Antimicrobial Properties : Research indicates that compounds containing benzodioxole and sulfonyl groups possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- Case Study : A derivative of the compound was tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth.

-

Enzyme Inhibition : The ability of the compound to interact with specific enzymes suggests potential applications in treating diseases linked to enzyme dysregulation.

- Case Study : Inhibitory assays revealed that the compound could effectively inhibit certain kinases involved in cancer progression.

Materials Science Applications

The unique electronic properties of (2Z)-3-(benzenesulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-8-methoxy-2H-chromen-2-imine make it suitable for various materials science applications:

-

Organic Light Emitting Diodes (OLEDs) : The compound's luminescent properties can be harnessed in OLED technology, where it may serve as an efficient light-emitting layer.

- Case Study : Testing of similar compounds in OLED configurations demonstrated enhanced brightness and efficiency compared to traditional materials.

-

Photovoltaic Materials : Due to its ability to absorb light effectively, the compound can be explored for use in solar energy applications.

- Case Study : Research on coumarin derivatives has shown their effectiveness as sensitizers in dye-sensitized solar cells.

Biological Studies

The compound can serve as a valuable tool in biological research:

-

Biomolecular Probes : The structural features allow it to interact with biomolecules, making it useful for studying protein-ligand interactions.

- Case Study : The compound was used as a fluorescent probe to track cellular processes, providing insights into signaling pathways.

-

Mechanistic Studies : Understanding the mechanism of action through which the compound interacts with cellular targets can lead to new therapeutic strategies.

- Case Study : Mechanistic studies indicated that the compound modulates signaling pathways by acting on specific receptors.

Mechanism of Action

The mechanism of action of (2Z)-3-(benzenesulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-8-methoxy-2H-chromen-2-imine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological molecules, leading to a range of effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Analysis

The compound’s unique substituents distinguish it from other chromene derivatives:

- Benzenesulfonyl group : Enhances electrophilicity and may improve binding to target proteins through sulfonyl interactions.

- Benzodioxol moiety : A bicyclic ether structure that can increase lipophilicity and metabolic stability.

- 8-Methoxy group : Electron-donating effects may modulate aromatic ring reactivity and intermolecular interactions.

Comparison with Key Analogues :

Data Tables

Table 1: Substituent Effects on Chromene Derivatives

Biological Activity

The compound (2Z)-3-(benzenesulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-8-methoxy-2H-chromen-2-imine belongs to a class of compounds known as chromen-2-imines, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this specific compound, drawing on various studies to highlight its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a chromen backbone, which is known for its ability to interact with various biological targets.

Anticancer Activity

Research indicates that chromen derivatives exhibit significant anticancer properties. For instance, compounds within this class have been shown to inhibit tubulin polymerization, leading to apoptosis in cancer cells. The mechanism involves binding to tubulin at colchicine sites, disrupting microtubule dynamics, and inducing G2/M cell cycle arrest .

A study specifically noted that derivatives similar to this compound demonstrated antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values for these derivatives ranged from 5 to 15 µM, indicating potent activity .

Antimicrobial Activity

Chromene derivatives have also shown promising antimicrobial properties. In vitro studies revealed that the compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were reported between 10 and 20 µg/mL for various strains, suggesting a strong potential for development as an antimicrobial agent .

Antioxidant Activity

The antioxidant capacity of chromen derivatives is another area of interest. Studies have demonstrated that these compounds can scavenge free radicals effectively, with some showing IC50 values lower than 50 µM in DPPH radical scavenging assays. This property may contribute to their protective effects against oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of chromen derivatives. Modifications at various positions on the chromen ring have been shown to enhance or diminish activity. For instance:

- Substituents at the 8-position (like methoxy groups) often enhance anticancer activity.

- The presence of sulfonyl groups has been linked to increased solubility and bioavailability .

Case Study 1: Anticancer Efficacy

A recent study evaluated a series of chromen derivatives, including this compound, against MCF-7 and A549 cell lines. The results indicated that this compound induced apoptosis through caspase activation pathways, demonstrating a mechanism consistent with other known tubulin inhibitors .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 10 | Tubulin polymerization inhibition |

| Similar analog | A549 | 12 | Apoptosis induction |

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, the compound was tested against several bacterial strains. It exhibited significant inhibition against Staphylococcus aureus and Escherichia coli with MIC values supporting its potential use as an antimicrobial agent .

Q & A

What are the key synthetic strategies for preparing (2Z)-3-(benzenesulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-8-methoxy-2H-chromen-2-imine?

Level: Basic

Methodological Answer:

The synthesis typically involves multi-step reactions:

Core Chromen-2-imine Formation : Condensation of a substituted 2-hydroxyacetophenone derivative with an amine under acidic conditions to form the imine linkage .

Sulfonylation : Reaction with benzenesulfonyl chloride in the presence of a base (e.g., pyridine) to introduce the benzenesulfonyl group at the 3-position.

Functionalization of the Benzodioxol Moiety : Coupling the benzodioxol-5-amine via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) .

Methoxy Group Installation : Methoxylation at the 8-position using dimethyl sulfate or methyl iodide under basic conditions.

Key purity checks involve HPLC and LC-MS, while regioselectivity is confirmed via NOESY NMR .

How can X-ray crystallography resolve the Z-configuration of the imine group in this compound?

Level: Advanced

Methodological Answer:

The Z-configuration is determined by analyzing anisotropic displacement parameters and hydrogen bonding using SHELXL for refinement . Steps include:

Data Collection : High-resolution (<1.0 Å) single-crystal diffraction data.

Structure Solution : Use SHELXD for phase determination, followed by SHELXL refinement with restraints for the imine group geometry.

Validation : Compare experimental bond lengths (C=N: ~1.28 Å) and angles with DFT-calculated values.

Visualization : ORTEP-3 generates thermal ellipsoid plots to confirm planarity and stereochemistry .

Discrepancies in torsion angles (>5°) may indicate partial E-isomer contamination, requiring recrystallization in non-polar solvents .

What analytical techniques are critical for distinguishing structural isomers of this compound?

Level: Basic

Methodological Answer:

NMR Spectroscopy :

- ¹H-¹H COSY identifies coupling between the imine proton and adjacent groups.

- NOESY detects spatial proximity between the benzodioxol and benzenesulfonyl groups to confirm the Z-configuration .

Mass Spectrometry : High-resolution MS (HRMS) differentiates isomers via exact mass (Δ < 3 ppm).

IR Spectroscopy : Stretching frequencies for C=N (~1640 cm⁻¹) and S=O (~1170 cm⁻¹) validate functional groups.

XRD : R-factor convergence (<0.05) and residual electron density maps exclude isomer contamination .

How can computational methods predict the biological activity of this compound?

Level: Advanced

Methodological Answer:

Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., cyclooxygenase-2 due to benzenesulfonyl similarity ).

QSAR Modeling : Train models on chromenone derivatives with known IC₅₀ values to predict inhibition constants .

DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compute frontier orbitals (HOMO-LUMO gaps) and electrostatic potential maps for reactivity insights .

MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories using GROMACS .

How should researchers address contradictions in spectroscopic data between experimental and predicted results?

Level: Advanced

Methodological Answer:

Re-evaluate Synthetic Conditions : Trace solvent residues (e.g., DMSO in NMR) or incomplete reactions using TLC-MS .

Cross-Validate with Multiple Techniques :

- Compare XRD-derived bond lengths with DFT-optimized structures .

- Use 2D NMR (HSQC, HMBC) to resolve overlapping signals .

Check for Tautomerism : pH-dependent UV-Vis studies (200–400 nm) to detect enol-imine ↔ keto-amine equilibria.

Replicate Experiments : Conduct triplicate syntheses to rule out procedural variability .

What strategies optimize reaction yields for introducing the benzodioxol group?

Level: Advanced

Methodological Answer:

Catalyst Screening : Test Pd(OAc)₂/XPhos for Buchwald-Hartwig coupling efficiency .

Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the benzodioxol-5-amine .

Temperature Control : Maintain 80–100°C to avoid decarboxylation side reactions.

Protection/Deprotection : Use Boc-protected amines to prevent sulfonamide overreaction .

Yield improvements (>15%) are quantified via HPLC area-percent analysis .

How can researchers design stability studies for this compound under physiological conditions?

Level: Basic

Methodological Answer:

pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h, monitoring degradation via LC-MS.

Light Sensitivity : Expose to UV (254 nm) and track photodegradation products.

Thermal Stability : TGA/DSC analysis to identify decomposition thresholds (>150°C typical for chromenones ).

Oxidative Stress : Treat with H₂O₂ (3%) and analyze sulfone or epoxide byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.